molecular formula C9H10N4O3S B1463761 5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1242281-94-2

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1463761
CAS No.: 1242281-94-2
M. Wt: 254.27 g/mol
InChI Key: GDCUVCXZDRCQDM-UHFFFAOYSA-N
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Description

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both oxadiazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide
  • 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol
  • 5-Phenyl-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-5-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-4-5(7(14)11-8(15)10-4)2-3-6-12-13-9(17)16-6/h2-3H2,1H3,(H,13,17)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUVCXZDRCQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

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